molecular formula C9H15N3 B8694657 4-(2-Dimethylaminoethylamino)pyridine

4-(2-Dimethylaminoethylamino)pyridine

Cat. No. B8694657
M. Wt: 165.24 g/mol
InChI Key: VCPZESIOTVDMFZ-UHFFFAOYSA-N
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Patent
US04203988

Procedure details

The title compound is prepared by following the procedure of Example 15, Part B, except substituting N-(2-dimethylaminoethyl)-N-(4-pyridyl)acetamide from Part A above for N-(2-dimethylaminoethyl)-N-(5-chloro-2-pyridyl)acetamide. The product has b.p. 120°-128°/0.7 mm.
Name
N-(2-dimethylaminoethyl)-N-(4-pyridyl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(2-dimethylaminoethyl)-N-(5-chloro-2-pyridyl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:15])[CH2:3][CH2:4][N:5]([C:9]1[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=1)C(=O)C.CN(C)CCN(C1C=CC(Cl)=CN=1)C(=O)C>>[CH3:1][N:2]([CH3:15])[CH2:3][CH2:4][NH:5][C:9]1[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
N-(2-dimethylaminoethyl)-N-(4-pyridyl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCN(C(C)=O)C1=CC=NC=C1)C
Step Two
Name
N-(2-dimethylaminoethyl)-N-(5-chloro-2-pyridyl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCN(C(C)=O)C1=NC=C(C=C1)Cl)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(CCNC1=CC=NC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.